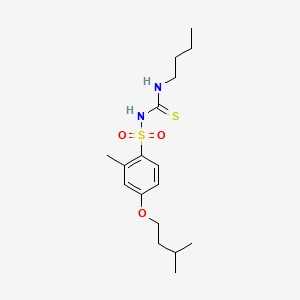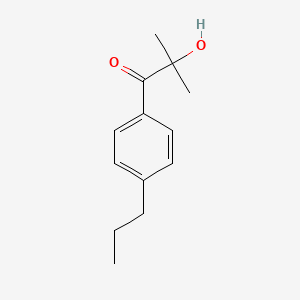![molecular formula C17H19NO4 B13799089 (R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol CAS No. 57231-32-0](/img/structure/B13799089.png)
(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol is a complex organic compound known for its significant biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 3,4-dihydroxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This includes:
Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.
Catalysts: Using efficient catalysts to improve reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve safety.
化学反応の分析
Types of Reactions
®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated isoquinoline derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Antioxidant Activity: Exhibits antioxidant properties due to its hydroxyl groups.
Medicine
Pharmaceuticals: Potential use in the development of drugs for neurological disorders.
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating diseases like Parkinson’s.
Industry
Material Science: Used in the development of novel materials with specific properties.
Chemical Sensors: Incorporated into sensors for detecting specific analytes.
作用機序
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Antioxidant Mechanism: Scavenges free radicals, preventing oxidative damage.
Neuroprotective Effects: Modulates neurotransmitter levels and protects neurons from damage.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl groups and has different biological activity.
3,4-Dihydroxyphenylalanine (DOPA): Similar structure but different pharmacological properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different substitution pattern.
Uniqueness
Hydroxyl Groups: The presence of multiple hydroxyl groups enhances its antioxidant activity.
Tetrahydroisoquinoline Core: Provides a unique scaffold for biological activity.
Chirality: The ®-configuration contributes to its specific interactions with biological targets.
This detailed article provides a comprehensive overview of ®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
57231-32-0 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
(1R)-1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3/t13-/m1/s1 |
InChIキー |
VHRSWCTVFBWHKE-CYBMUJFWSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)O)O)O |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)

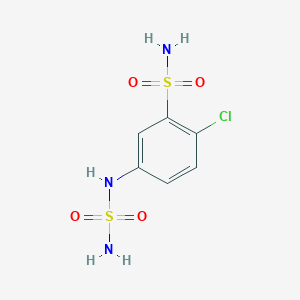


![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
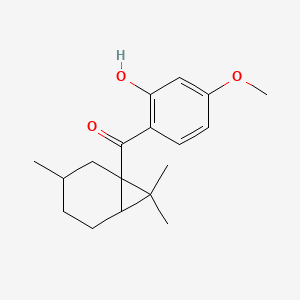
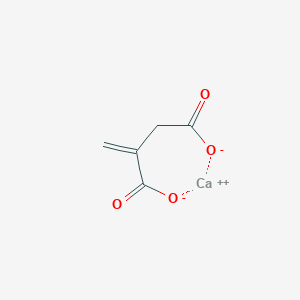
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
